4-Methoxyphenol
Description
Historical Context and Discovery in Chemical Science
4-Methoxyphenol (B1676288), an organic compound with the formula CH₃OC₆H₄OH, has its roots in the late 19th century with early explorations into organic chemistry. guidechem.com It is a derivative of hydroquinone (B1673460) and belongs to the phenol (B47542) class of compounds, specifically a methoxy-substituted phenol. guidechem.comdrugbank.com The synthesis of this compound was first achieved through the methylation of phenol. guidechem.com Industrially, its preparation can be accomplished through the reaction of guaiacol (B22219) with methanol (B129727) in the presence of an acid catalyst or via the hydroxylation of anisole (B1667542). guidechem.comatamanchemicals.com Another commercial manufacturing method involves a free-radical reaction between p-benzoquinone and methanol. atamanchemicals.comwikipedia.org
Academic Significance and Broad Industrial Relevance
This compound holds considerable significance in both academic research and various industrial sectors. In academia, it is utilized as a model substrate for studying enzymatic activity and protein structure, particularly in investigating the mechanisms of enzymes like cytochrome P450 involved in metabolism. chemicalbook.com Its versatile properties make it a crucial component in multiple industries. atamanchemicals.com It is widely used as a polymerization inhibitor for monomers such as acrylates, styrene (B11656), and vinyl acetate, preventing unwanted polymerization during transport and storage. atamanchemicals.comwikipedia.orginnospk.com Furthermore, it serves as a key chemical intermediate in the synthesis of a wide array of products, including antioxidants (like butylated hydroxyanisole or BHA), pharmaceuticals, plasticizers, agrochemicals, and dyestuffs. atamanchemicals.cominnospk.comchemicalbull.com In the cosmetics and dermatology fields, it is known as mequinol and is an active ingredient in topical drugs for skin depigmentation. atamanchemicals.comwikipedia.orginnospk.com
Scope and Research Objectives
The scope of research on this compound is extensive, covering its chemical properties, synthesis, and diverse applications. Key research objectives often focus on optimizing its synthesis processes for higher yield and purity. guidechem.com Another significant area of investigation is its efficacy and mechanisms as a polymerization inhibitor in various industrial processes. cdnsciencepub.com Furthermore, its role and effectiveness as a depigmenting agent in dermatological applications continue to be a subject of study. wikipedia.org Market analysis also forms part of the research landscape, with studies projecting growth in the this compound market, driven by its demand in applications like polymerization inhibitors and agrochemicals. asdreports.com
Properties
CAS No. |
151-76-5 |
|---|---|
Molecular Formula |
C11H16N2O3 |
Origin of Product |
United States |
Chemical and Physical Properties
4-Methoxyphenol (B1676288) is a white, waxy solid that can also appear as pinkish crystals. innospk.comspectrumchemical.com It possesses a characteristic phenolic or caramel-like odor. guidechem.comspectrumchemical.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈O₂ |
| Molar Mass | 124.14 g/mol chembk.com |
| Melting Point | 54-57 °C innospk.comnih.gov |
| Boiling Point | 243 °C innospk.comchembk.com |
| Density | 1.55 g/cm³ innospk.com |
| Water Solubility | 40 g/L at 25 °C innospk.com |
| pKa | 10.21 at 25 °C chembk.com |
| Flash Point | >230°F (>110°C) innospk.com |
This compound is soluble in a variety of organic solvents, including acetone, benzene (B151609), ethanol, and ether. atamanchemicals.com It is, however, only slightly soluble in water. chembk.com
Synthesis and Manufacturing
Williamson Ether Synthesis
While not the primary industrial route for this compound specifically, the Williamson ether synthesis is a fundamental organic reaction for forming ethers. It involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, a related synthesis could involve the methylation of a hydroquinone (B1673460) derivative.
Hydrogen Atom Transfer Mechanisms
Methylation of Hydroquinone
A common laboratory and potential industrial synthesis of this compound involves the selective mono-etherification of hydroquinone. wikipedia.org This process requires careful control of reaction conditions to favor the formation of the monomethyl ether over the dimethyl ether product. One method utilizes sodium nitrite (B80452) to promote the selective monoetherification of 1,4-hydroquinone. wikipedia.org
Interaction with Initiator Systems and Peroxy Radicals
Other Industrial Routes
Commercially, this compound is often manufactured through two main pathways:
Hydroxylation of Anisole (B1667542): This process introduces a hydroxyl group onto the anisole molecule. atamanchemicals.com
Reaction of p-Benzoquinone with Methanol (B129727): This synthesis proceeds via a free-radical mechanism to yield this compound. atamanchemicals.comwikipedia.org
Applications in Materials Science and Industrial Chemistry
Role as a Polymerization Inhibitor
4-Methoxyphenol (B1676288) is extensively used as a polymerization inhibitor to prevent unwanted spontaneous polymerization in various monomers during their manufacturing, storage, and transportation. vinatiorganics.comatamanchemicals.comleapchem.comhoseachem.com This is crucial for maintaining product quality and ensuring safe handling. vinatiorganics.comchemicalbook.com The presence of inhibitors like MEHQ helps to avoid highly exothermic polymerization reactions that can pose significant safety risks, such as deflagration and explosions, and can lead to equipment blockages and production losses. chemicalbook.com
Stabilization of Monomers (e.g., acrylics, methacrylics, vinyl acetate, styrene)
MEHQ is an effective stabilizer for a range of reactive monomers, including acrylates, methacrylates, styrene (B11656), and vinyl acetate. vinatiorganics.comatamanchemicals.comleapchem.comhoseachem.com These monomers are prone to spontaneous polymerization initiated by free radicals. hoseachem.com The addition of a small amount of MEHQ, often in concentrations of tens to hundreds of parts per million (ppm), can significantly extend the storage time of these monomers. hoseachem.com For instance, in the storage of styrene monomer, MEHQ helps ensure that the monomer retains its reactivity for its intended use. hoseachem.com MEHQ is also used as an inhibitor for acrylic monomers and acrylonitriles. atamanchemicals.comosha.gov
Impact on Polymerization Kinetics and Product Quality
The presence of this compound can influence the kinetics of polymerization. While MEHQ reacts weakly with carbon radicals, it is more likely to react with peroxy radicals, forming more stable radicals that can further terminate peroxy radicals. chemicalbook.comacs.org This action prevents the formation of long oxygen-monomer copolymer chains, reducing the consumption rate of oxygen and enhancing the inhibition effect. chemicalbook.comacs.org In some polymer synthesis processes, the appropriate addition of MEHQ can also contribute to improving polymer properties by adjusting the molecular weight and distribution. hoseachem.com By affecting the rate and degree of the polymerization reaction, MEHQ can lead to a more uniform growth of polymer molecular chains, resulting in a polymer with a narrower molecular weight distribution and potentially better stability and uniformity in physical properties. hoseachem.com Studies have indicated that MEHQ can have a stronger effect on polydispersity than on the polymerization rate, particularly in semibatch reactors, suggesting its utility in narrowing the molecular weight distribution without significantly compromising monomer conversion or molecular weight. acs.org
Synergistic Effects with Other Stabilizers
Dissolved oxygen plays a significant role in the inhibition mechanism of MEHQ, especially at ambient temperatures. chemicalbook.comacs.orgresearchgate.net MEHQ works in conjunction with oxygen, which is typically dissolved in monomers under normal conditions and air coverage. chemicalbook.com Oxygen reacts with primary radicals to form peroxy radicals, which are then effectively trapped by MEHQ. chemicalbook.com This interaction highlights a synergistic effect between MEHQ and oxygen in inhibiting polymerization. acs.org Phenolic inhibitors like MEHQ react rapidly with peroxy radicals, terminating the polymerization chain. fluoryx.com This synergistic effect is particularly important for storage and transport inhibitors, where monomers are exposed to oxygen at lower temperatures. fluoryx.com
Precursor and Intermediate in Organic Synthesis
Beyond its role as an inhibitor, this compound serves as a valuable precursor and intermediate in the synthesis of a variety of organic compounds. vinatiorganics.comguidechem.comatamanchemicals.comleapchem.com
Synthesis of Specialty Polymers and Resins
This compound is utilized in the synthesis of certain specialty polymers and resins. For instance, it can be incorporated into the synthesis of polyurethane oligomers. acs.org In such processes, MEHQ can be added as a radical inhibitor to prevent premature cross-linking during the synthesis of polymers like UV-curable ester/acrylate precursors. researchgate.netacs.org While benzoxazine (B1645224) resins typically polymerize through a ring-opening process, impurities like phenols, including potentially this compound, can influence the polymerization process and lower reaction temperatures. researchgate.net Enzymatic polymerization of this compound itself has also been explored, yielding poly(this compound) with potential antioxidant properties. psu.edu
Production of Agrochemicals and Dyestuffs
This compound is an important intermediate in the production of agrochemicals and dyestuffs. vinatiorganics.comguidechem.comatamanchemicals.commicrokat.grosha.govgoogle.com It serves as a key building block for the synthesis of various agrochemical intermediates and is used in the manufacture of dyestuffs. atamanchemicals.commicrokat.grosha.govgoogle.comatamanchemicals.com Its controlled reactivity makes it valuable in ensuring precision in the synthesis of dyes. vinatiorganics.com
Intermediate in Fine Chemical Production (e.g., BHA)
This compound serves as a key intermediate in the synthesis of various fine chemicals, including pharmaceuticals, perfumes, and pesticides. atamanchemicals.comunilongindustry.comhaihangchem.commade-in-china.comliftchem.comchemicalcas.com A prominent example of its use as an intermediate is in the production of Butylated Hydroxyanisole (BHA). atamanchemicals.comunilongindustry.comhaihangchem.commade-in-china.comliftchem.comchemicalcas.com BHA is a widely used antioxidant in the food, cosmetic, and petroleum industries. wikipedia.orgnih.gov
The synthesis of BHA from this compound typically involves an alkylation reaction with isobutylene (B52900) or tert-butyl alcohol under acidic conditions. thomassci.comgoogle.comatamanchemicals.com This process yields a mixture of two isomeric organic compounds: 2-tert-butyl-4-methoxyphenol (B74144) and 3-tert-butyl-4-methoxyphenol, which constitute BHA. wikipedia.orgnih.govwikidata.org
Data on the synthesis of BHA from this compound:
| Reactants | Catalyst | Product Isomers |
| This compound, Isobutylene | Acidic catalyst | 2-tert-butyl-4-methoxyphenol, 3-tert-butyl-4-methoxyphenol |
| This compound, tert-Butyl alcohol | Acidic catalyst | 2-tert-butyl-4-methoxyphenol, 3-tert-butyl-4-methoxyphenol |
| This compound, tert-Butylation agent | Silica or alumina | 2-tert-butyl-4-methoxyphenol, 3-tert-butyl-4-methoxyphenol |
Building Block for Ligands and Complexes
This compound can function as a building block in the design and synthesis of ligands and complexes. Its phenolic hydroxyl group and methoxy (B1213986) group can participate in coordination with metal ions. Research has explored the use of this compound in the creation of conjugates, such as β-cyclodextrin this compound conjugates, which have potential as ligands for drug complexation. thomassci.comatamanchemicals.com
Furthermore, this compound derivatives can be incorporated into more complex ligand structures. Studies involving the synthesis of binuclear copper(II) complexes have utilized this compound or its derivatives in the formation of the complex core or as part of the ligand system. acs.org These complexes can exhibit interesting structural and magnetic properties. acs.org The ability of this compound to be functionalized allows for the creation of tailored ligands with specific coordination properties for various applications, including catalysis and materials science.
Antioxidant Applications in Non-Biological Systems
This compound is widely recognized and utilized for its antioxidant properties in non-biological systems. It acts as a free-radical scavenger, which helps to prevent oxidative degradation in various materials. wikipedia.orgleapchem.com
Stabilization of Industrial Oils and Fats
Oxidative degradation is a significant issue in industrial oils and fats, leading to rancidity, changes in viscosity, and loss of performance. This compound is used as an antioxidant to stabilize these materials, extending their shelf life and maintaining their functional properties. unilongindustry.comleapchem.com By scavenging free radicals, MEHQ inhibits the chain reactions involved in lipid oxidation. wikipedia.org This application is particularly important in products where the quality and stability of oils and fats are critical.
Preservation of Coatings, Adhesives, and Inks
Coatings, adhesives, and inks are susceptible to degradation caused by exposure to oxygen, UV light, and heat, which can lead to changes in color, viscosity, and performance. This compound is employed as a stabilizer and antioxidant in these formulations to prevent such degradation. leapchem.comvinatiorganics.comcovestro.comtandfonline.commdpi.com Its inclusion helps to maintain the integrity, appearance, and functional properties of these materials over time. vinatiorganics.com
Data on the use of this compound in coatings, adhesives, and inks:
| Material | Application of this compound | Benefits |
| Coatings | Stabilizer, Antioxidant | Prevents oxidative degradation, maintains appearance and performance. leapchem.comvinatiorganics.commdpi.com |
| Adhesives | Stabilizer, Antioxidant | Prevents degradation, maintains structural integrity and adhesion. leapchem.comvinatiorganics.comtandfonline.com |
| Inks | Stabilizer, Antioxidant | Prevents degradation, maintains color and viscosity. leapchem.comvinatiorganics.com |
Protection of Industrial Materials (e.g., film, paper)
Beyond oils, fats, coatings, adhesives, and inks, this compound is also used to protect other industrial materials, such as certain types of film and paper, from oxidative degradation and UV light damage. mdpi.comwikipedia.orgdestaing.com Its UV inhibitory properties, in addition to its antioxidant activity, contribute to the preservation of these materials, preventing discoloration, embrittlement, and loss of strength. atamanchemicals.comunilongindustry.comhaihangchem.commade-in-china.comchemicalcas.com
Environmental Fate, Degradation, and Ecotoxicology Mechanistic Focus
Environmental Release and Distribution Pathways
4-Methoxyphenol (B1676288) can be released into the environment through various waste streams associated with its production and use nih.gov. Its applications in the manufacture of antioxidants, pharmaceuticals, plasticizers, dyestuffs, as a stabilizer for chlorinated hydrocarbons and ethyl cellulose, and as an inhibitor for acrylic monomers and acrylonitriles contribute to its potential environmental presence nih.govbarentz-na.com. It is also reported to occur naturally in licorice root and sesame seed nih.gov.
Based on its physicochemical properties, such as a vapor pressure of 6.75X10⁻³ mm Hg at 20 °C, this compound is expected to exist solely as a vapor in the atmosphere if released to air nih.gov. If released to soil, this compound is expected to exhibit high mobility, indicated by Koc values of 55.7 and 90 nih.gov. Volatilization from moist soil surfaces is not anticipated to be a significant fate process due to an estimated Henry's Law constant of 5.7X10⁻⁸ atm-cu m/mole nih.gov. Similarly, volatilization from dry soil surfaces is not expected based on its vapor pressure nih.gov. When released into water, this compound is not expected to adsorb significantly to suspended solids and sediment, consistent with its Koc values nih.gov. A calculation of fugacity suggests that water is the primary environmental compartment for this compound when released who.int.
Degradation Mechanisms in Environmental Compartments
This compound undergoes degradation in the environment through various mechanisms, including photodegradation, biodegradation, and chemical oxidation nih.govnih.gov.
Photodegradation Pathways
This compound can be degraded in natural waters through indirect photolysis nih.govnih.gov. By analogy to phenol (B47542), this compound absorbs at wavelengths greater than 290 nm, suggesting its susceptibility to direct photolysis by sunlight nih.gov. Studies on the photodegradation of related methoxyphenols, such as 2-ethylhexyl 4-methoxycinnamate, have identified this compound as a photodegradation product researchgate.netarxiv.org. These studies indicate that in the presence of reactive oxygen and chlorine species under UV light, chlorinated derivatives of methoxyphenols can form researchgate.netarxiv.org. For instance, 3-chloro-4-methoxyphenol (B1590030) and 2,5-dichloro-4-methoxyphenol (B1212528) have been identified as products in such photodegradation processes arxiv.org.
Biodegradation and Microbial Metabolism (e.g., in soil and aquatic systems)
Biodegradation is an important environmental fate process for this compound nih.gov. The compound is considered readily biodegradable according to OECD criteria basf.com. Utilizing the Japanese MITI test, 86% of the Theoretical BOD was reached in 4 weeks, indicating ready biodegradability nih.gov. Complete biodegradation of this compound under aerobic conditions within 8 days has been observed using a soil inoculum nih.gov. River die-away tests have determined half-lives ranging from 22.5 hours to approximately 5-6 days nih.gov.
Microbial metabolism plays a key role in the biodegradation of this compound. For example, in the degradation of 2-methyl-6-ethylaniline (MEA) by Sphingobium sp. strain MEA3-1, this compound (MEHQ) has been identified as an intermediate metabolite researchgate.netasm.org. The proposed metabolic pathway involves the hydroxylation of MEA to 4-OH-MEA, which can then undergo hydrolytic deamination to form 2-methyl-6-ethyl-hydroquinone (MEHQ) researchgate.netasm.orgnih.gov. MEHQ can be further hydroxylated to 3-hydroxy-MEHQ before ring cleavage occurs researchgate.netasm.org. This demonstrates that microorganisms can metabolize this compound, leading to its degradation in the environment.
Chemical Oxidation in Natural Waters
This compound can be degraded in natural waters through processes including indirect photolysis nih.govnih.gov. While hydrolysis is not expected to be a significant environmental fate process for this compound due to the lack of readily hydrolyzable functional groups, chemical oxidation can occur nih.gov. Similar to hydroquinone (B1673460), which readily oxidizes in the environment to form p-benzoquinone, this compound can undergo oxidative processes nih.govindustrialchemicals.gov.au. This oxidation can be accelerated in sunlit water industrialchemicals.gov.au.
Identification and Analysis of Environmental Metabolites and Transformation Products
The degradation of this compound in the environment yields various metabolites and transformation products, depending on the specific degradation pathway. In photodegradation processes involving reactive species, chlorinated derivatives such as 3-chloro-4-methoxyphenol and 2,5-dichloro-4-methoxyphenol have been identified arxiv.org.
During microbial metabolism, particularly in the degradation of related compounds like 2-methyl-6-ethylaniline, this compound itself is an intermediate metabolite researchgate.netasm.org. Further microbial transformation of this compound can lead to hydroxylated products, such as 3-hydroxy-MEHQ, before the aromatic ring is cleaved researchgate.netasm.org. Analytical techniques such as HPLC and mass spectrometry are utilized to identify and analyze these intermediate metabolites and transformation products in environmental samples researchgate.netasm.org.
Mechanistic Studies of Ecotoxicological Interactions (focus on molecular/cellular level in environmental organisms, excluding human health risk assessment)
Ecotoxicology investigates the effects of toxic agents on individual organisms, populations, communities, and ecosystems, focusing on the mechanisms by which toxicants affect normal biological performance cabidigitallibrary.org. Mechanistic ecotoxicology specifically delves into the underlying molecular and cellular processes disrupted by chemical exposure in environmental organisms cabidigitallibrary.orgufz.de.
Studies on the ecotoxicity of this compound to aquatic organisms have provided data on its effects at various concentrations. For instance, the LC50 for Oncorhynchus mykiss (rainbow trout) is 28.5 mg/l over 96 hours cdhfinechemical.comparchem.com. For Daphnia magna (water flea), the EC50 for immobilization is 3 mg/l over 48 hours, with a NOEC of 0.68 mg/l over 21 days cdhfinechemical.comparchem.com. The ErC50 for Pseudokirchneriella subcapitata (green algae) is 54.7 mg/l over 72 hours, and the NOEC is 2.96 mg/l cdhfinechemical.comparchem.com. These values indicate that this compound is harmful to aquatic life cdhfinechemical.comparchem.comcovestro.com.
While specific detailed molecular or cellular mechanistic studies focusing solely on this compound's effects on environmental organisms are less extensively documented in the provided context compared to its degradation, the field of mechanistic ecotoxicology employs various approaches to understand how chemicals exert their toxicity. These approaches include investigating bio-energetic responses, transcriptomic responses, oxidative stress induction, and the role of the gut microbiome in mediating toxicity ufz.dekuleuven.be. For example, hydroquinone, a related compound, is known to react with biological components such as macromolecules and low molecular weight molecules, affecting cellular metabolism who.int. It can also induce oxidative stress nih.gov. Given the structural similarity, this compound may exert its toxicity through similar mechanisms, potentially involving oxidative processes or interactions with cellular components, although specific studies detailing these mechanisms for this compound in environmental organisms were not prominently found in the provided search results. Research in this area often involves the use of model organisms like Daphnia to probe biological responses to toxicants nih.gov.
Further mechanistic studies are needed to fully elucidate the molecular and cellular interactions of this compound with various environmental organisms and to understand the specific pathways of toxicity at a fundamental level.
Here is a summary of ecotoxicity data for this compound:
| Organism | Endpoint | Value | Exposure Time | Source |
| Oncorhynchus mykiss | LC50 | 28.5 mg/l | 96 h | cdhfinechemical.comparchem.com |
| Daphnia magna | EC50 | 3 mg/l (Immobilization) | 48 h | cdhfinechemical.comparchem.com |
| Daphnia magna | NOEC | 0.68 mg/l | 21 d | |
| Pseudokirchneriella subcapitata | ErC50 | 54.7 mg/l | 72 h | cdhfinechemical.comparchem.com |
| Pseudokirchneriella subcapitata | NOEC | 2.96 mg/l | ? | parchem.com |
Note: The exposure time for the NOEC for Pseudokirchneriella subcapitata was not explicitly stated in the provided snippet parchem.com.
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for separating 4-Methoxyphenol (B1676288) from complex mixtures and accurately measuring its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and sensitive method for the analysis of this compound, particularly for its detection in trace amounts. nih.gov This technique is suitable for the analysis of volatile and semi-volatile compounds like this compound. nih.govnih.gov In GC-MS analysis, this compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the gas chromatographic column. Following separation, the compound is ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for its identification.
The mass spectrum of this compound typically shows a molecular ion peak (PM) at a mass-to-charge ratio (m/z) of 124, corresponding to its molecular weight. longdom.org Other significant fragmentation peaks can be observed at m/z values of 109, 81, 53, and 39. longdom.org An improved GC/MS method has been developed for the sensitive and reliable determination of methoxyphenols in low-volume ambient particulate matter (PM) samples, with a limit of quantitation between 0.07-0.45 ng/m³. nih.gov This method has been applied to determine the concentration of phenolic compounds, including this compound, in cigarette smoke condensate. oup.com
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | HP DB-5MS (30 m × 0.23-mm i.d. × 0.20-pm film thickness) |
| Initial Oven Temperature | 35°C (held for 7 min) |
| Temperature Ramp | 5°C/min to 240°C |
| GC-MS Transfer Line Temperature | 280°C |
| Detection Mode | Selected Ion Monitoring (SIM) |
Data sourced from a study on the determination of phenolic compounds in cigarette smoke condensate. oup.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of this compound. nih.govthieme-connect.comoup.com This method is particularly advantageous for the analysis of non-volatile or thermally sensitive compounds. Several HPLC methods have been developed for the analysis of this compound in various products, including cosmetics and pharmaceuticals. sielc.comnih.govthieme-connect.com
A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov For instance, this compound can be separated and analyzed using a Primesep 100 mixed-mode stationary phase column with a mobile phase consisting of water, acetonitrile (B52724), and sulfuric acid. sielc.com Another method utilizes a Primesep B column with a mobile phase of acetonitrile and water with a phosphoric acid buffer. sielc.com A C18 column is also frequently employed for the separation of this compound along with other skin whitening agents. nih.govthieme-connect.com Detection is typically achieved using a UV detector, with a wavelength of 300 nm being effective. sielc.com
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | Primesep 100, 4.6 x 150 mm, 5 µm | Primesep B |
| Mobile Phase | Acetonitrile (10%), Water, Sulfuric Acid (0.1%) | Acetonitrile (20%), Water (80%), Phosphoric Acid (0.02%) |
| Flow Rate | 1.0 ml/min | Not Specified |
| Detection | UV at 300 nm | UV at 200 nm |
| Limit of Detection | 57.1 ppb | Not Specified |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is an alternative separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com SFC combines some of the advantages of both gas and liquid chromatography, offering high efficiency and speed. researchgate.net The low viscosity and high diffusivity of supercritical CO2 allow for faster separations compared to HPLC. shimadzu.com
While specific applications detailing the use of SFC for the analysis of this compound are not as extensively documented as GC-MS and HPLC, the technique is well-suited for the separation of chiral compounds and other small molecules. shimadzu.com The polarity of the supercritical fluid mobile phase can be adjusted by adding modifiers such as alcohols, which would be necessary for the elution of a polar compound like this compound. researchgate.net Given its advantages, SFC represents a promising technique for the rapid and efficient analysis of this compound.
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, NOE)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum of this compound typically exhibits four distinct signals. stackexchange.com A singlet for the three protons of the methoxy (B1213986) group (-OCH₃), a broad singlet for the phenolic hydroxyl proton (-OH), and signals for the four aromatic protons. stackexchange.com The aromatic protons often appear as a complex multiplet or two overlapping doublets due to their coupling with each other. stackexchange.com
The ¹³C NMR spectrum of this compound shows characteristic signals for the different carbon atoms in the molecule. The carbon of the methoxy group appears at a distinct chemical shift, and the aromatic carbons show signals in the typical aromatic region, with their specific chemical shifts influenced by the hydroxyl and methoxy substituents.
Table 3: NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) in ppm |
|---|---|---|
| ¹H NMR | CDCl₃ | 3.78 (s, 3H), 4.77 (br s, 1H), 6.76-6.82 (m, 4H) |
| ¹³C NMR | CDCl₃ | 153.83, 146.53, 116.85, 116.33, 115.35, 109.92, 55.99 |
| ¹³C NMR | DMSO-d₆ | 157.20, 129.10, 118.68, 114.77 |
Data sourced from various research publications. stackexchange.comrsc.orgbeilstein-journals.org
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to the O-H stretching of the phenolic group, C-H stretching of the aromatic ring and the methyl group, C-O stretching of the ether and phenol (B47542) groups, and C=C stretching of the aromatic ring. thermofisher.comspectrabase.comchemicalbook.comspectrabase.comspectrabase.com
Raman spectroscopy provides complementary information to IR spectroscopy. In a study of the electro-oxidation of this compound, Raman spectroscopy was used to observe the formation of a phenoxonium cation intermediate, with characteristic Raman bands appearing at 1665 cm⁻¹ and 1615 cm⁻¹. researchgate.net
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Mequinol |
| Acetonitrile |
| Sulfuric Acid |
| Phosphoric Acid |
| Carbon Dioxide |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the characterization of this compound, revealing information about its electronic transitions. The UV-Vis spectrum of this compound typically exhibits distinct absorption bands. In ethanol, for instance, a derivative of this compound showed two high-energy bands in the regions of 219-246 nm and 221-252 nm, which are attributed to π-electron transitions within the aromatic ring. hilarispublisher.com Another study reports an absorption maximum at 294 nm for a polystyrene polymer with this compound end groups when dissolved in chloroform, a slight shift from the 291 nm peak of pure this compound in the same solvent. cdnsciencepub.com
In chromatographic applications, UV detection is commonly employed. For instance, High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound often use UV detection at wavelengths such as 200 nm, 280 nm, or 300 nm, depending on the mobile phase and other components in the mixture. cdnsciencepub.comsielc.com A study on the separation of this compound and hydroquinone (B1673460) utilized UV detection at 300 nm. sielc.com
The molar absorptivity (ε) of this compound is a key parameter for quantitative analysis. For a 1:1 adduct of this compound, the molar absorptivity was determined to be 3700 L mol⁻¹ cm⁻¹ at 292 nm. cdnsciencepub.com
Interactive Data Table: UV-Vis Absorption Maxima for this compound and Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| This compound | Chloroform | 291 | 3100 |
| 2-(1-methylbenzyl)-4-methoxyphenol | Chloroform | 292 | 3700 |
| Polystyrene with this compound end groups | Chloroform | 294 | Not Reported |
| 3-(5-nitrothiazol-2-ylimino)methyl)-4-methoxyphenol | Ethanol | 219-246 | Not Reported |
| 3-(5-ethyl-1,3,4-thiadiazol-2-ylimino)methyl)-4-methoxyphenol | Ethanol | 221-252 | Not Reported |
Mass Spectrometry (MS and LC-MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the molecular ion peak (PM) for this compound is observed at a mass-to-charge ratio (m/z) of 124, corresponding to its molecular weight. longdom.orgchemicalbook.com
The fragmentation pattern provides structural information. Major fragments are typically observed at m/z values of 109, 81, 53, and 39. longdom.org The peak at m/z 109 is attributed to the loss of a methyl radical, forming a hydroquinone-like ion, which is often the base peak. longdom.org The fragment at m/z 81 is suggested to result from the further reduction of this hydroquinone-like intermediate. longdom.org
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), is also employed for the analysis of this compound and its derivatives, especially in complex matrices. researchgate.netnih.gov For LC-MS applications, mobile phases need to be compatible; for example, phosphoric acid in an HPLC mobile phase can be replaced with formic acid. sielc.comsielc.com LC-ESI-MS/MS methods have been developed for identifying dilignols formed from precursors including a this compound derivative, based on the fragmentation of ammonium (B1175870) adduct ions. nih.gov
Interactive Data Table: Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion |
| 124 | [C₇H₈O₂]⁺ (Molecular Ion) |
| 109 | [C₆H₅O₂]⁺ (Loss of CH₃) |
| 81 | [C₆H₉]⁺ |
| 53 | [C₄H₅]⁺ |
| 39 | [C₃H₃]⁺ |
Electrochemical Techniques for Detection and Reaction Monitoring
Electrochemical methods, such as voltammetry, offer sensitive and rapid detection of this compound. These techniques are based on the oxidation of the phenol group. A novel method termed "absorptive stripping voltammetry" has been developed for the detection of various phenols, including this compound. rsc.orgrsc.org This technique involves pre-concentrating the analyte into a carbon paste electrode before electrochemical quantification. rsc.orgrsc.org
Using this method, this compound can be detected in a concentration range of 5.0 to 40 µM. rsc.orgrsc.org The oxidation peak for this compound is observed at a potential of approximately +0.30 V versus a saturated calomel (B162337) electrode (SCE). rsc.orgrsc.org This oxidation corresponds to the conversion of this compound to a benzoquinone. rsc.org The use of such paste electrodes has been shown to mitigate the issue of electrode surface passivation, which can be a challenge in phenol electroanalysis. rsc.org
In situ spectroelectrochemical studies using laser Raman spectroscopy have also been employed to observe intermediates during the electro-oxidation of this compound. researchgate.net An unstable phenoxonium cation, an intermediate in the anodic oxidation, was successfully detected. researchgate.net
X-ray Diffraction and Crystallographic Studies
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound derivatives. While data for pure this compound is not detailed in the provided context, studies on its derivatives provide insight into its structural behavior.
For example, the crystal structure of (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol, a Schiff base derivative, was determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed that the two aromatic rings are oriented at a dihedral angle of 12.28 (7)°. researchgate.net An intramolecular O—H...N hydrogen bond contributes to a nearly planar six-membered ring. researchgate.net In the crystal lattice, molecules are linked by weak intermolecular C—H...O hydrogen bonds and π–π stacking interactions, with a centroid–centroid distance of 3.866 (1) Å between the benzene (B151609) rings. researchgate.net
Similarly, the crystal structure of a transition metal complex with a Schiff base ligand derived from o-vanillin (containing a methoxyphenol moiety) was found to be a monoclinic system with the space group P2₁/c. mdpi.com
Interactive Data Table: Crystallographic Data for a this compound Derivative
| Parameter | (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.5682 (9) |
| b (Å) | 8.4701 (4) |
| c (Å) | 12.0115 (8) |
| β (°) | 112.846 (5) |
| V (ų) | 1240.86 (13) |
| Z | 4 |
Source: Data for (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol researchgate.net
Thermal Analysis Techniques (e.g., TGA, DSC)
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability and phase transitions of this compound. advanced-emc.comslideshare.net
TGA measures the change in mass of a sample as a function of temperature. For the monomer this compound, weight loss begins at around 93°C, with almost complete decomposition occurring by 200°C. researchgate.net In contrast, a polymer synthesized from this compound (poly(p-methoxyphenol)) shows enhanced thermal stability, with weight loss starting at 136°C and significant decomposition occurring between 200-700°C. researchgate.net Another study on antioxidants showed that 2,3-tert-butyl-4-methoxyphenol (a BHA isomer) begins to decompose at approximately 120°C. scielo.brredalyc.org
DSC measures the heat flow into or out of a sample during a temperature change. The DSC curve for 2,3-tert-butyl-4-methoxyphenol shows an endothermic peak corresponding to its melting point. scielo.br
Interactive Data Table: Thermal Decomposition Data for this compound and Related Compounds
| Compound | Onset of Decomposition (°C) (TGA) | Key DSC Features |
| This compound | ~93 | Not specified in context |
| Poly(p-methoxyphenol) | 136 | Not specified in context |
| 2,3-tert-butyl-4-methoxyphenol (BHA) | ~120 | Endothermic peak (melting) |
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations have proven to be a powerful tool for elucidating the molecular properties and reactivity of 4-Methoxyphenol (B1676288) (4-MP), also known as mequinol. These computational methods provide insights into the electronic structure, spectroscopic characteristics, and reactivity of the molecule, complementing experimental findings.
Electronic Structure and Molecular Orbital Theory (e.g., HOMO, LUMO, FMO)
The electronic structure of this compound is characterized by its aromatic ring and the electronic effects of the hydroxyl and methoxy (B1213986) substituents. Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govsapub.org These frontier molecular orbitals (FMOs) are crucial for understanding the molecule's chemical reactivity and electronic transitions.
The HOMO is typically localized on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic system, representing the region most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key parameter that reflects the molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov
Studies on related phenolic compounds have shown that the presence of electron-donating groups, such as the methoxy group, tends to increase the HOMO energy level, making the molecule more susceptible to oxidation. myu-group.co.jp The precise energies of these orbitals can be calculated using various levels of theory and basis sets, with results showing that the electronic properties are influenced by the computational method employed. ekb.eg
| Parameter | Description | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Indicates the ability to donate an electron; region of electrophilic attack. sapub.org |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital without electrons. | Indicates the ability to accept an electron; region of nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Reflects chemical reactivity and kinetic stability. dergipark.org.tr |
Reactivity Indices and Frontier Orbital Analysis
Frontier orbital analysis, based on the HOMO and LUMO, provides a quantitative measure of the chemical reactivity of this compound. Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω) can be derived from the HOMO and LUMO energies. capes.gov.bromu.edu.tr
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential and the electron affinity, which can be approximated by the HOMO and LUMO energies. dergipark.org.tr
Chemical Potential (μ) indicates the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity. dergipark.org.tr
Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment. dergipark.org.tr
These indices are valuable for predicting the reactivity of this compound in various chemical reactions. For instance, a lower chemical hardness and a higher electrophilicity index suggest a greater propensity for the molecule to participate in chemical reactions. dergipark.org.tr The local reactivity of different atomic sites within the molecule can be assessed using Fukui functions, which indicate the change in electron density at a specific point when the total number of electrons is altered. capes.gov.bromu.edu.tr
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Quantum chemical calculations are widely used to predict the spectroscopic properties of molecules like this compound, often showing good agreement with experimental data. nih.gov
NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method is a common approach for calculating the 1H and 13C NMR chemical shifts. nih.govnih.gov These theoretical predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment around each nucleus.
IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of this compound. researchgate.net By comparing the calculated infrared (IR) spectrum with the experimental one, researchers can assign specific vibrational modes to the observed absorption bands, providing insights into the molecular structure and bonding. tandfonline.com
UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the electronic transitions occurring within the molecule. sapub.org
pKa Determination and Solvation Effects
The acid dissociation constant (pKa) is a critical parameter for understanding the behavior of phenolic compounds in solution. Theoretical methods, particularly those combining quantum mechanics with continuum solvation models, can be employed to predict the pKa of this compound. acs.org The experimental pKa of this compound is approximately 10.4. microkat.gr
The direct approach for pKa calculation involves computing the Gibbs free energy change of the dissociation reaction in solution. mdpi.com The accuracy of these predictions is highly dependent on the chosen level of theory, basis set, and the solvation model used (e.g., PCM, SMD). acs.orgrsc.org Studies have shown that including explicit solvent molecules in the computational model can significantly improve the accuracy of pKa predictions for phenolic compounds. mdpi.com For instance, density functional theory (DFT) methods like B3LYP and M06-2X, combined with a polarizable continuum model (PCM), have been used to calculate the pKa of phenolic compounds with reasonable accuracy. neliti.com
Molecular Dynamics and Simulation
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its interactions with other molecules and its behavior in different solvent environments.
Intermolecular Interactions and Solvation Effects
MD simulations can be used to investigate the intermolecular interactions of this compound, such as hydrogen bonding. researchgate.net For example, studies on related systems have used MD simulations to understand the formation of inclusion complexes, where a guest molecule like this compound is encapsulated by a host molecule. researchgate.net
The solvent environment can significantly influence the behavior and interactions of this compound. Simulations can model the explicit solvent environment, providing insights into differential binding modes and interactions in various solvents like water and dimethyl sulfoxide (B87167) (DMSO). researchgate.net Hirshfeld surface analysis, derived from crystallographic data, can also be used to visualize and quantify intermolecular interactions within the crystal structure of this compound derivatives, revealing the nature and extent of contacts such as hydrogen bonds. mdpi.com
Reaction Pathway Modeling (e.g., transition states)
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the reaction pathways of this compound in various chemical transformations. These studies provide detailed insights into transition states, reaction intermediates, and the energetics of different mechanistic routes.
One of the most extensively studied reactions of this compound is its role as an antioxidant, where it scavenges free radicals. The primary mechanisms involved are Hydrogen Atom Transfer (HAT), Proton-Coupled Electron Transfer (PCET), and Sequential Proton Loss Electron Transfer (SPLET). The preferred pathway is highly dependent on the nature of the radical, the solvent, and the electronic properties of the phenol.
In the reaction with the 2,2-diphenyl-1-picrylhydrazyl (dpph•) radical, DFT calculations have been employed to determine the transition states (TSs) and activation energies. canada.caustc.edu.cn Studies have shown that for phenols like this compound, the reaction cannot be described as a pure HAT or PCET mechanism but rather a concerted process with characteristics of both. canada.caustc.edu.cn The transition state involves the transfer of the phenolic hydrogen to the radical, with a significant degree of charge separation. The activation energy for this process is influenced by the bond dissociation enthalpy (BDE) of the O-H bond. canada.ca A linear Evans-Polanyi relationship has been established between the activation energy and the ArO-H BDE, suggesting a "product-like" transition state. canada.ca
The solvent environment plays a crucial role in determining the reaction mechanism. In nonpolar solvents, the HAT mechanism is generally favored for phenolic antioxidants. nih.gov However, in polar solvents like methanol (B129727), the SPLET mechanism becomes more significant. nih.govresearchgate.net DFT studies on a series of 2-methoxyphenols have shown that while HAT is favored in the gas phase, the polarity of the solvent increases the contribution of the SPLET mechanism. researchgate.netcsic.es
The atmospheric oxidation of methoxyphenols, initiated by hydroxyl (OH) radicals, has also been modeled using DFT. rsc.org The initial reaction can proceed via two main pathways: OH-addition to the aromatic ring or H-atom abstraction from the phenolic hydroxyl group. rsc.org Subsequent reactions of the resulting intermediates with atmospheric species like O2 and NOx lead to the formation of various products. rsc.org
Electrochemical oxidation of this compound has been investigated, revealing a potential-dependent reaction mechanism. nih.gov At lower anodic potentials, a one-electron direct electron transfer (DET) leads to the formation of a radical cation that can polymerize on the electrode surface. nih.gov At higher potentials, a two-electron DET becomes favorable, leading to the formation of p-benzoquinone as a non-adsorbing product. nih.gov
The table below summarizes some of the key energetic parameters calculated for this compound and related reactions from various computational studies.
| Reaction / Parameter | Method | Value | Reference |
| ArO-H Bond Dissociation Enthalpy | DFT | Varies with functional | canada.ca |
| Activation Energy (vs. dpph•) | DFT | ~2-10 kcal/mol (for phenols) | canada.ca |
| Reaction with OH radical | DFT | - | rsc.org |
| Electrochemical Oxidation | DFT | Potential-dependent | nih.gov |
Structure-Reactivity Relationships and QSAR Modeling (focus on chemical mechanisms, not biological activity leading to clinical data)
Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for understanding and predicting the chemical reactivity of compounds based on their molecular structure. For this compound and its derivatives, QSAR studies have primarily focused on their antioxidant activity and toxicity, which are direct consequences of their chemical reactivity.
The antioxidant activity of phenolic compounds, including this compound, is strongly correlated with their ability to donate a hydrogen atom or an electron. Key molecular descriptors that govern this reactivity include:
Highest Occupied Molecular Orbital (HOMO) Energy: A higher HOMO energy indicates that a molecule is more willing to donate an electron. This is a crucial parameter in the SET-PT and SPLET mechanisms of antioxidant action.
Bond Dissociation Enthalpy (BDE) of the Phenolic O-H Bond: A lower BDE facilitates the hydrogen atom transfer (HAT) mechanism. The methoxy group at the para-position in this compound helps to stabilize the resulting phenoxyl radical through resonance, thereby lowering the O-H BDE compared to phenol.
Ionization Potential (IP): This is the energy required to remove an electron and is directly related to the HOMO energy. A lower IP favors electron transfer processes.
Proton Affinity (PA): This descriptor is important in the SPLET mechanism, where the first step is the deprotonation of the phenol.
QSAR studies have demonstrated that the antioxidant capacity of methoxyphenol derivatives can be effectively modeled using these quantum chemical descriptors. nih.gov For instance, the electron-donating nature of the methoxy group in this compound increases its antioxidant activity compared to unsubstituted phenol. nih.gov
In the context of toxicity, which is often a result of unwanted chemical reactions in biological systems, QSAR models for substituted phenols have been developed. These models often use descriptors such as:
LogP (Octanol-Water Partition Coefficient): This descriptor relates to the hydrophobicity of the molecule, which influences its ability to cross cell membranes and reach reaction sites. jst.go.jp
Electronic Parameters: Hammett constants (σ) or quantum chemical descriptors like HOMO and LUMO (Lowest Unoccupied Molecular Orbital) energies are used to quantify the electronic effects of substituents on the reactivity of the phenolic ring. jst.go.jpresearchgate.net For example, the toxicity of phenols can be correlated with their pKa values and hydrophobicity. jst.go.jp
A study on the toxicity of a series of phenols against Tetrahymena pyriformis developed a QSAR model that included this compound in the test set. ajrconline.org The model successfully predicted the toxicity based on molecular descriptors. Another comprehensive review highlighted that the toxicity of substituted phenols is strongly dependent on hydrophobicity and electronic parameters. jst.go.jp
The following table presents a conceptual overview of the descriptors used in QSAR models for predicting the chemical reactivity of phenols.
| Descriptor | Type | Relevance to Chemical Mechanism |
| HOMO Energy | Quantum Chemical | Electron-donating ability (SET-PT, SPLET) |
| LUMO Energy | Quantum Chemical | Electron-accepting ability, reactivity towards nucleophiles |
| O-H Bond Dissociation Enthalpy | Thermodynamic | Ease of hydrogen atom donation (HAT) |
| LogP | Physicochemical | Transport to reaction sites |
| Hammett Constant (σ) | Empirical | Electronic effect of substituents on reaction rates and equilibria |
These theoretical and computational approaches provide a detailed understanding of the chemical behavior of this compound at a molecular level, enabling the prediction of its reactivity in various chemical environments and guiding the design of related compounds with specific chemical properties.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The chemical industry's shift towards green chemistry has spurred the development of more environmentally benign and efficient methods for synthesizing 4-Methoxyphenol (B1676288). Research is focused on reducing waste, avoiding hazardous reagents, and utilizing renewable resources.
A notable advancement is the discovery of a one-pot process that produces this compound in high yields. core.ac.uk This method involves the oxidation of 4-hydroxyacetophenone with ammonium (B1175870) peroxydisulfate (B1198043) in methanol (B129727), catalyzed by concentrated sulfuric acid. core.ac.uk Statistical optimization of this reaction has led to yields as high as 86%. core.ac.uk Another sustainable approach involves the methylation of hydroquinone (B1673460) using a polystyrene-immobilized Brønsted acidic ionic liquid as a reusable catalyst, showcasing an environmentally friendly process. researchgate.net
Further research explores the use of different oxidants and catalysts. For instance, this compound can be produced from p-anisaldehyde using hydrogen peroxide (H2O2) as the oxidant in the presence of a diselenide catalyst. chemicalbook.com The efficiency of various catalysts, including copper-based nanoparticles, is also under investigation to improve reaction rates and yields under milder conditions. researchgate.net
| Synthetic Method | Starting Material | Key Reagents/Catalysts | Key Feature | Reference |
|---|---|---|---|---|
| One-Pot Oxidation | 4-Hydroxyacetophenone | Ammonium peroxydisulfate, Sulfuric acid, Methanol | High yield (up to 86%) in a single step. | core.ac.uk |
| Catalytic Methylation | Hydroquinone | Polystyrene-immobilized ionic liquid, Methanol | Environmentally benign, reusable catalyst. | researchgate.net |
| Peroxide Oxidation | p-Anisaldehyde | Hydrogen peroxide (H2O2), Diselenide catalyst | Uses a common and relatively clean oxidant. | chemicalbook.com |
| Copper-Catalyzed Synthesis | Aryl Halides | Copper (II) oxide nanoparticles | Inexpensive and efficient nanoparticle catalysis. | researchgate.net |
Exploration of Advanced Applications in Sustainable Materials and Polymer Science
This compound plays a crucial role in polymer science, primarily as a polymerization inhibitor and stabilizer for monomers like acrylics and methacrylates. core.ac.uk Its ability to scavenge free radicals prevents premature polymerization during transport and storage. core.ac.uk
Emerging research is focused on leveraging this compound and its derivatives as building blocks for high-performance, sustainable polymers. Lignocellulosic biomass, a renewable resource, contains methoxylated phenolic compounds that can be deconstructed and converted into monomers. nih.gov Polymers derived from these lignin-based monomers, such as polymethacrylates, exhibit high glass transition temperatures (Tg), often superior to their petroleum-based counterparts like polystyrene. nih.gov
In the field of advanced materials, this compound is used as a radical inhibitor in the synthesis of polyurethane (PU) oligomers for applications in 3D printing. It is also employed in the synthesis of UV-curable resins derived from vegetable oils, contributing to the development of sustainable materials for technologies like vat photopolymerization. rsc.org These applications highlight a trend towards incorporating bio-based resources and creating polymers with enhanced properties.
| Application Area | Function of this compound | Polymer System / Material | Benefit / Trend | Reference |
|---|---|---|---|---|
| Monomer Stabilization | Polymerization Inhibitor | Acrylic acid, Methacrylic acid derivatives, Isobutyl methacrylate | Ensures stability during storage and transport. | core.ac.ukpolysciences.com |
| Sustainable Polymers | Monomer Precursor (from Lignin) | Polymethacrylates | Creates high-performance, bio-based polymers with high Tg. | nih.gov |
| 3D Printing | Radical Inhibitor | Polyurethane (PU) Elastomers | Enables controlled synthesis of printable resins. | |
| UV-Curable Resins | Inhibitor in Acrylation | Vegetable Oil-Based Polymers | Supports development of sustainable, UV-compatible materials. | rsc.org |
Deeper Mechanistic Insights into Complex Chemical Transformations
Understanding the precise mechanisms by which this compound participates in chemical reactions is critical for optimizing existing processes and designing new ones. Research in this area employs kinetic studies, isotopic labeling, and product analysis to elucidate reaction pathways.
One area of study is the rhenium-catalyzed ortho-C-alkenylation of phenols. Mechanistic investigations reveal that the reaction proceeds most rapidly with electron-rich phenols like this compound, which is consistent with an electrophilic aromatic substitution pathway where the phenolic hydroxyl group acts as a directing group. sci-hub.se
The oxidation of this compound and its derivatives is another area of active research. Studies on the oxidation of para-substituted phenols by cupric-superoxo complexes indicate that the reaction proceeds via a rate-limiting hydrogen atom transfer (HAT) from the phenolic hydroxyl group. nih.govacs.org These studies provide significant deuterium (B1214612) kinetic isotope effects, confirming the HAT mechanism. nih.govacs.org Furthermore, research into the ozonation of this compound in water treatment has provided mechanistic insights into the formation of potentially toxic dicarbonyl byproducts, indicating that direct ozonation is the primary pathway. digitellinc.com
| Transformation | Key Mechanistic Finding | Experimental Evidence | Reference |
|---|---|---|---|
| Rhenium-Catalyzed C-Alkenylation | Electrophilic aromatic substitution mechanism. | Reaction rate increases with electron-donating groups. | sci-hub.se |
| Oxidation by Cupric-Superoxo Complex | Rate-limiting Hydrogen Atom Transfer (HAT). | Significant primary kinetic isotope effect (KIE) of 11. | nih.govacs.org |
| Ozonation in Water | Direct ozonation is the main pathway for dicarbonyl formation. | Enhanced dicarbonyl yields in the presence of radical scavengers. | digitellinc.com |
| Blue Light-Driven O-H Functionalization | Reaction proceeds through a free singlet carbene intermediate. | Absence of product formation suggests faster competing reactions. | acs.org |
Innovative Analytical Methodologies for Trace Detection and Environmental Monitoring
The development of sensitive and reliable analytical methods for detecting this compound is crucial for quality control, environmental monitoring, and forensic science. As methoxyphenols are markers for wood smoke in the atmosphere, their accurate quantification is important for air quality studies. nih.gov
Gas chromatography-mass spectrometry (GC/MS) is a powerful technique for this purpose. An improved GC/MS method has been developed for the sensitive determination of methoxyphenols in ambient fine particulate matter (PM2.5), achieving a limit of quantitation in the sub-ng/m³ range. nih.gov GC/MS is also used in forensic chemistry to identify this compound as a specific marker for certain illicit drug synthesis routes. southernforensic.org
High-performance liquid chromatography (HPLC) offers another robust method for the analysis of this compound. A mixed-mode stationary phase column can be used to separate and quantify this compound and related compounds like hydroquinone, with UV detection at 300 nm. sielc.com
Emerging innovative approaches include electrochemical detection. A novel strategy uses a latent electrochemical probe that, upon reaction with an analyte like hydrogen peroxide, releases this compound, which is then detected electrochemically. acs.org This allows for real-time monitoring in biological systems. acs.org For trace detection in water, "electronic tongue" systems based on impedance spectroscopy have been employed, using films of materials like poly(p-phenylenevinylene) derivatives to detect phenolic compounds at extremely low concentrations. nih.gov
| Methodology | Principle | Application | Detection Limit (Example) | Reference |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC/MS) | Separation by chromatography, identification by mass-to-charge ratio. | Environmental air monitoring, forensic analysis. | 0.07-0.45 ng/m³ (in air samples) | nih.govsouthernforensic.org |
| High-Performance Liquid Chromatography (HPLC) | Separation by differential partitioning between mobile and stationary phases. | Quality control, analysis of cosmetic and industrial products. | 57.1 ppb | sielc.com |
| Electrochemical Detection (Latent Probe) | Analyte-triggered release of electroactive 4-MP reporter. | Real-time profiling of H2O2 in living cells. | 0.5 µM | acs.org |
| Impedance Spectroscopy ("Electronic Tongue") | Measures changes in electrical impedance of a sensor film upon exposure. | Trace detection of phenolic pollutants in water. | 1 x 10⁻⁹ mol L⁻¹ | nih.gov |
Computational Design of Functionalized Derivatives with Tailored Properties
Computational chemistry is becoming an indispensable tool for accelerating the discovery of new molecules with specific functions. By modeling molecules and predicting their properties, researchers can design novel derivatives of this compound with tailored characteristics before undertaking costly and time-consuming laboratory synthesis.
Structure-based computational molecular docking is used to design derivatives that can interact with specific biological targets. For example, derivatives of methoxyphenol have been designed in silico to act as inhibitors of the enzyme myeloperoxidase (MPO), which is implicated in atherosclerosis. nih.gov This involves docking proposed molecular structures into the active site of the enzyme to predict binding affinity and inhibitory potential. nih.gov
Density Functional Theory (DFT) is another powerful computational method used to correlate the electronic properties of molecules with their reactivity and bioactivity. This approach is central to designing structure-activity relationship (SAR) studies for new derivatives, for instance, by calculating how different substituents (like fluorine atoms) on the phenolic ring influence properties such as the partition coefficient (logP) and acidity (pKa). Researchers have also used computational protocols to rationally design derivatives of similar phenolic compounds as potent antioxidants, evaluating properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET) entirely in silico. acs.org
| Computational Approach | Objective | Example Application | Predicted Property / Outcome | Reference |
|---|---|---|---|---|
| Molecular Docking | Design of enzyme inhibitors. | Designing this compound derivatives to inhibit Myeloperoxidase (MPO). | Binding affinity, interaction with active site. | nih.gov |
| Density Functional Theory (DFT) | Correlate electronic structure with reactivity and bioactivity. | Designing SAR studies for fluorinated 4-MP derivatives. | logP, pKa, electronic properties. | |
| Computer-Assisted Rational Design | Design of potent antioxidants. | Designing new derivatives of sesamol (B190485) (a related phenol). | ADMET properties, antioxidant capacity. | acs.org |
| Artificial Neural Network (ANN) | Predict properties based on experimental data. | Predicting photophysical properties of new functionalized molecules. | Emission spectra, design principles for fluorescent probes. | rsc.org |
Q & A
Q. Why do computational and experimental values for soil adsorption differ?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
